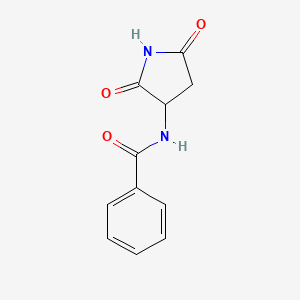

N-(2,5-dioxopyrrolidin-3-yl)benzamide

Description

N-(2,5-dioxopyrrolidin-3-yl)benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-3-yl substituent. For instance, compounds with the 2,5-dioxopyrrolidin moiety are implicated in targeting enzymes like glutamate carboxypeptidase II (GCP II), which is linked to neurodegenerative diseases such as Alzheimer’s . The pyrrolidin-2,5-dione ring system may enhance binding affinity through hydrogen-bonding interactions, while the benzamide scaffold provides structural versatility for derivatization .

Properties

CAS No. |

305-86-2 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

N-(2,5-dioxopyrrolidin-3-yl)benzamide |

InChI |

InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16) |

InChI Key |

YXRORANDLJEXTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2,5-dioxopyrrolidin-3-yl)benzamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between a benzoyl chloride derivative and a suitable amine containing the 2,5-dioxopyrrolidin-3-yl moiety. This approach is consistent with classical amide bond formation techniques widely used in organic synthesis.

Specific Synthetic Procedures

Amide Bond Formation via Benzoyl Chloride and Succinimide Derivatives

One common route involves reacting benzoyl chloride with 3-aminosuccinimide or related amines under basic conditions to yield the target benzamide. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the hydrochloric acid byproduct.

Example procedure (adapted from literature on related compounds):

- Dissolve the amine (e.g., 3-aminosuccinimide) in DMF.

- Cool the solution to 0 °C.

- Add triethylamine dropwise.

- Slowly add benzoyl chloride under stirring.

- Stir the reaction mixture at room temperature overnight.

- Quench the reaction, extract, and purify the product by flash column chromatography using a solvent system such as n-hexane/ethyl acetate (1:1 v/v).

This method yields this compound as a colorless solid with moderate to good yields (typically 50–75%).

Alternative Synthesis via Succinic Anhydride and Aminobenzamide Derivatives

Another approach involves the reaction of succinic anhydride with aminobenzamide derivatives to form the succinimide ring fused to the benzamide. This method proceeds via nucleophilic attack of the amine on the anhydride, followed by ring closure to form the dioxopyrrolidinyl group.

- Aminobenzamide is dissolved in an appropriate solvent such as DMF.

- Succinic anhydride is added at 0 °C.

- The mixture is stirred at room temperature overnight.

- The product is isolated by solvent evaporation and purified by chromatography.

This approach is particularly useful for preparing derivatives and analogues of the compound.

Reaction Conditions and Optimization

- Solvents: DMF, DCM, or other polar aprotic solvents are favored for their ability to dissolve both reactants and facilitate amide bond formation.

- Bases: Triethylamine and DIPEA are commonly used to neutralize HCl formed during acylation.

- Temperature: Initial cooling to 0 °C minimizes side reactions; room temperature stirring overnight ensures complete reaction.

- Purification: Flash column chromatography with n-hexane/ethyl acetate mixtures is standard for isolating pure product.

Representative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | Benzoyl chloride, 3-aminosuccinimide | High purity reagents recommended |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |

| Base | Triethylamine (Et3N) or DIPEA | 1.0–2.2 equivalents |

| Temperature | 0 °C to room temperature | Cooling during addition, then RT stirring |

| Reaction time | Overnight (12–16 hours) | Ensures full conversion |

| Purification method | Flash column chromatography | Solvent system: n-hexane/ethyl acetate (1:1 v/v) |

| Yield | 50–75% | Depending on scale and purification |

| Physical state | Colorless solid | Melting point ~180–210 °C (varies by derivative) |

Analytical Characterization of the Compound

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm the amide and succinimide moieties.

- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretching bands near 1650 cm^-1 and succinimide carbonyl bands near 1700–1750 cm^-1.

- Mass Spectrometry (MS): Confirms molecular weight (m/z 218.21 g/mol).

- Melting Point Determination: Provides purity assessment.

These data confirm the successful formation of this compound and its structural integrity.

Research and Application Context

This compound and its derivatives have been investigated for their biological activities, including roles in enhancing monoclonal antibody production in recombinant Chinese hamster ovary cells, as well as potential anti-tuberculosis effects. The compound's preparation methods are foundational for producing sufficient quantities for such biochemical and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,5-dioxopyrrolidin-3-yl)benzamide can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrolidinone ring.

Reduction: Amines or alcohols derived from the reduction of the carbonyl groups.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

It appears the query contains a typo; the user is asking about "N-(2,5-dioxopyrrolidin-3-yl)benzamide," but based on the search results, they likely meant "N-(2,5-dioxopyrrolidin-1-yl)benzamide". The search results provide information on the applications of related compounds, but not specifically for "this compound." Therefore, the following discussion will focus on the similar compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), and N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide, highlighting their applications and research findings.

Scientific Research Applications of Related Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)

MPPB is a compound that has demonstrated the ability to enhance monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cell cultures . Its applications in scientific research are focused on improving cell-specific productivity and controlling the quality attributes of therapeutic monoclonal antibodies .

- Monoclonal Antibody Production: MPPB has been shown to stimulate mAb production in cell cultures . It improves mAb production by suppressing cell growth and increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) .

- Quality Control of Therapeutic Monoclonal Antibodies: MPPB can suppress galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that MPPB might be used to control the level of galactosylation for N-linked glycans .

- Structure-Activity Relationship Studies: Research has been conducted to evaluate the structure-activity relationship of MPPB, identifying 2,5-dimethylpyrrole as the most effective partial structure for enhancing cell-specific productivity .

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

This compound is a complex organic molecule with potential applications in medicinal chemistry due to its diverse functional groups, including an oxadiazole ring and a pyrrolidine moiety.

- Medicinal Chemistry: The presence of the dichlorothiophene substituent suggests that this compound may have potential biological activity. Compounds containing oxadiazole rings are known for their diverse biological activities.

- Modification for Enhanced Pharmacological Properties: This compound can be modified to enhance its pharmacological properties or to synthesize related compounds.

- Potential Biological Interactions: The molecular structure suggests potential interactions with biological targets due to its unique arrangement of heteroatoms and aromatic systems.

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, leading to downstream signaling events that affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates N-(2,5-dioxopyrrolidin-3-yl)benzamide against analogs based on structural features, physicochemical properties, and biological activities. Key compounds for comparison include:

Table 1: Comparative Analysis of Selected Benzamide Derivatives

*Estimated based on structural analogs.

Structural Features

- Core Scaffold: All compounds share a benzamide backbone.

- Substituent Effects : Fluorine and methoxy groups () improve metabolic stability and target binding, as seen in GCP II inhibitors. In contrast, bulkier groups like benzothiazole () may enhance lipophilicity but reduce solubility .

Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s hypothetical XLogP3 (~1.2) is lower than fluorinated analogs (e.g., 3.5 in ), suggesting better aqueous solubility. However, higher lipophilicity in ’s compound (XLogP3 = 2.9) may favor membrane permeability .

- Molecular Weight : The target compound (~245 g/mol) falls below the typical threshold for oral bioavailability (<500 g/mol), whereas heavier analogs (e.g., 415–483 g/mol) may face absorption challenges .

Biological Activity

N-(2,5-dioxopyrrolidin-3-yl)benzamide, also known as MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide), has garnered attention in recent research due to its significant biological activities, particularly in enhancing monoclonal antibody production and exhibiting potential therapeutic effects against various diseases.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine and benzamide structures. Its molecular formula is CHNO, and it features a 2,5-dioxopyrrolidine moiety that contributes to its biological activity.

Biological Activity Overview

-

Monoclonal Antibody Production :

- MPPB has been shown to significantly enhance the production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cell cultures. Studies indicated that MPPB suppresses cell growth while increasing cell-specific glucose uptake and intracellular ATP levels, which are critical for high mAb productivity .

- The compound also affects the N-glycan profile of mAbs, particularly by suppressing galactosylation, a crucial quality attribute for therapeutic antibodies. This suggests its potential utility in optimizing mAb production processes .

-

Anticancer Activity :

- Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising activity against BRCA1 mutant breast cancer cells with IC values indicating significant cytotoxicity .

- Molecular docking studies have revealed that these compounds can inhibit key enzymes involved in cancer cell proliferation, suggesting a multitargeted mechanism of action .

-

Anticonvulsant Properties :

- Recent studies have identified this compound derivatives as potential anticonvulsants. They demonstrated efficacy in several seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizures . The lead compounds exhibited favorable safety profiles and mechanisms involving sodium/calcium current inhibition .

Table 1: Summary of Biological Activities

The biological activities of this compound are largely attributed to its ability to modulate cellular metabolism and signaling pathways:

- Cell Metabolism : By enhancing ATP production and glucose uptake in CHO cells, MPPB promotes a more productive environment for mAb synthesis while controlling cell growth rates .

- Enzyme Inhibition : The compound's derivatives have been shown to interact with dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes, which are critical for cellular proliferation and survival in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2,5-dioxopyrrolidin-3-yl)benzamide, and how can purity be validated?

- The compound can be synthesized via condensation reactions using benzoyl chloride derivatives and pyrrolidinone precursors under reflux conditions with catalysts like pyridine . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as demonstrated in analogous benzamide syntheses . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming structural integrity, particularly the amide bond (C=O stretch at ~1650 cm⁻¹) and pyrrolidinone ring signals (δ 2.5–3.5 ppm in ¹H NMR) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Single-crystal X-ray diffraction (SCXRD) using SHELXL provides precise bond-length and angle measurements, while ORTEP-III visualizes thermal ellipsoids for dynamic disorder analysis. For non-crystalline samples, ¹³C NMR and mass spectrometry (HRMS) resolve molecular weight and functional groups. Pair these with WinGX for crystallographic data processing, including space group determination and refinement statistics (e.g., R-factor < 0.05).

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement for this compound derivatives?

- Contradictions in thermal parameters or electron density maps often arise from disorder or twinning. Implement SHELXD for dual-space structure solution, followed by TWINLAW (in SHELXL) to model twinning operators. For disorder, use PART instructions to refine split positions and apply restraints (e.g., SIMU/DELU) to prevent over-parameterization. Validate with Rint and CC1/2 metrics .

Q. What strategies mitigate contradictions in bioactivity data across assay systems?

- Discrepancies in IC50 values or target selectivity may stem from assay conditions (e.g., pH, co-solvents) or cell-line variability. Employ orthogonal assays:

- Biochemical assays (e.g., fluorescence polarization for binding affinity).

- Cellular assays (e.g., luciferase reporters for pathway modulation).

- Structural docking (using PDB ligands like 1JI to validate binding poses).

- Normalize data against positive controls (e.g., staurosporine for kinase inhibition) and apply statistical tools like Grubbs’ test to identify outliers .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

- Focus on modifying the benzamide and pyrrolidinone moieties:

- Electron-withdrawing groups (e.g., -F, -CF3) at the benzamide para-position enhance target binding, as seen in analogous anticancer agents .

- Pyrrolidinone substitutions (e.g., methyl at C3) influence metabolic stability. Use in vitro cytochrome P450 assays to assess clearance.

Methodological Considerations

- Crystallographic Data Handling : Combine SHELX for refinement with PLATON for validation (e.g., check for missed symmetry). For high-throughput phasing, use SHELXC/E pipelines .

- Biological Data Interpretation : Cross-validate activity using CRISPR knockouts of putative targets and molecular dynamics simulations (e.g., AMBER) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.